molecular formula C27H38N4O B2779593 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclohexanecarboxamide CAS No. 946315-52-2

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclohexanecarboxamide

Cat. No.: B2779593
CAS No.: 946315-52-2
M. Wt: 434.628
InChI Key: XBNSLFVFRZTRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane core linked to an ethyl chain substituted with two pharmacologically significant groups: a 4-(dimethylamino)phenyl moiety and a 4-phenylpiperazine ring.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O/c1-29(2)24-15-13-22(14-16-24)26(21-28-27(32)23-9-5-3-6-10-23)31-19-17-30(18-20-31)25-11-7-4-8-12-25/h4,7-8,11-16,23,26H,3,5-6,9-10,17-21H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNSLFVFRZTRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclohexanecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C29H36N4OC_{29}H_{36}N_{4}O and features a dimethylamino group, a phenylpiperazine moiety, and a cyclohexanecarboxamide structure. The presence of these functional groups suggests potential interactions with neurotransmitter systems, particularly those involved in mood regulation and seizure activity.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter receptors. Compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial in regulating mood and cognitive functions. Additionally, the piperazine moiety is known for its role in enhancing the bioavailability and efficacy of drug candidates.

Biological Activity Overview

Research indicates that derivatives containing piperazine groups often exhibit significant anticonvulsant properties. This compound may also show potential as an antidepressant or anxiolytic agent due to its structural similarities to known psychoactive substances.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantPotential seizure reduction
AntidepressantMood enhancement effects
Neurotransmitter ModulationInteraction with serotonin/dopamine receptors

Study 1: Anticonvulsant Properties

A study investigating the anticonvulsant effects of similar compounds found that those with piperazine moieties exhibited significant activity against induced seizures in animal models. The exact mechanism was linked to the modulation of GABAergic neurotransmission, suggesting that this compound could have similar effects.

Study 2: Mood Regulation

Another research effort focused on the antidepressant potential of compounds with similar structures. In vitro assays demonstrated that these compounds could enhance serotonin levels, leading to improved mood states in animal models. The findings suggest that this compound might act as a selective serotonin reuptake inhibitor (SSRI).

Future Directions

The promising biological activities of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in live animal models.
  • Clinical Trials : To evaluate therapeutic potential in humans.
  • Structure-Activity Relationship (SAR) : To optimize chemical modifications for enhanced activity.

Scientific Research Applications

Neurological Disorders

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for treating conditions like depression and anxiety. Its structural similarities to other piperazine derivatives suggest potential efficacy in managing mood disorders and cognitive functions .

Anticonvulsant Activity

Research indicates that modifications to piperazine derivatives can significantly affect their anticonvulsant properties. Studies have demonstrated that compounds with similar structures exhibit varying degrees of efficacy against induced seizures in animal models. The presence of the dimethylamino group has been noted to enhance anticonvulsant activity .

Antipsychotic Potential

Given its interaction with dopamine receptors, this compound may serve as a candidate for developing new antipsychotic medications. The modulation of dopaminergic pathways is vital for treating schizophrenia and related disorders .

Case Study 1: Anticonvulsant Activity

A study on various piperazine derivatives highlighted that structural modifications significantly influenced their anticonvulsant efficacy. Specifically, compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}cyclohexanecarboxamide were tested against induced seizures, showing promising results attributed to their unique structural features.

Case Study 2: Dopamine D3 Receptor Modulation

Research focused on antagonists and partial agonists of the dopamine D3 receptor has indicated that compounds with a piperazine structure can effectively modulate receptor activity, presenting opportunities for developing therapeutics targeting addiction and mood disorders .

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperazine Substitutions: The 4-phenylpiperazine group in the target compound is shared with 18F-Mefway and 18F-FCWAY, which are optimized for 5-HT1A binding. The 2-methoxyphenyl substitution in these PET tracers enhances receptor affinity, whereas the dimethylaminophenyl group in the target compound may alter electron distribution and binding kinetics . In N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation, a common feature in carboxamide intermediates .
  • Fluorination in 18F-Mefway increases metabolic stability and PET signal duration compared to non-fluorinated analogs like 18F-FCWAY .
  • Pharmacokinetic Implications: The dimethylamino group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration. However, this could also increase off-target binding compared to the methoxyphenyl group in 18F-Mefway .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, aromatic protons in the dimethylaminophenyl group appear as doublets (δ 6.8–7.2 ppm), while piperazine protons resonate as broad singlets (δ 2.5–3.5 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight verification (e.g., ESI+ m/z 476.3 [M+H]⁺) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

How does the presence of the dimethylamino and phenylpiperazine groups influence the compound's receptor binding affinity, and what methodologies are used to study these interactions?

Advanced Research Question

  • Role of Substituents : The dimethylamino group enhances solubility and modulates electron density, while the phenylpiperazine moiety interacts with hydrophobic pockets in receptors (e.g., serotonin or dopamine receptors) .
  • Methodologies :
    • Radioligand Binding Assays : Quantify affinity for targets like D3 receptors using [³H]spiperone .
    • Molecular Docking : Simulate interactions with receptor models (e.g., PDB: 3PBL) to predict binding modes .
    • SAR Studies : Compare analogs to isolate contributions of specific substituents .

What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Advanced Research Question

  • Assay Variability : Control for metabolic stability (e.g., liver microsomal assays) and plasma protein binding .
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. intravenous administration) and tissue distribution using LC-MS/MS .
  • Data Reconciliation : Cross-validate in vitro IC₅₀ values with in vivo efficacy models (e.g., rodent behavioral assays) under standardized protocols .

How can computational chemistry techniques be integrated into the experimental design to optimize reaction pathways for this compound?

Advanced Research Question

  • Reaction Path Searches : Use density functional theory (DFT) to identify low-energy transition states and intermediates .
  • Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., random forest algorithms for yield prediction) .
  • Dynamic NMR Simulations : Validate stereochemical outcomes of asymmetric synthesis steps .

What are the critical considerations in designing enantioselective synthesis protocols for derivatives of this compound?

Advanced Research Question

  • Chiral Catalysts : Employ Pd-catalyzed asymmetric cross-couplings or enzymatic resolutions for piperazine derivatives .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) to isolate enantiomers and assess enantiomeric excess (ee) .
  • Stereochemical Impact : Evaluate enantiomer-specific activity via functional assays (e.g., cAMP accumulation in receptor-transfected cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.